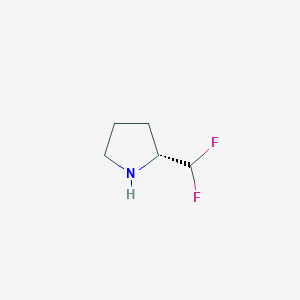
(2R)-2-(difluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as difluoromethyl iodide under specific reaction conditions, including the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of (2R)-2-(difluoromethyl)pyrrolidine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure efficient and scalable production. The use of commercially available reagents and catalysts can facilitate the synthesis process, making it practical for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidines.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidines, pyrrolinium salts, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-(difluoromethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound can act as an inhibitor of cytochrome P450 enzymes, leading to the modulation of metabolic pathways. The molecular targets and pathways involved in its action are studied using various techniques, including molecular dynamics simulations and quantum mechanical calculations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(difluoromethyl)pyrrolidine include:
- Pyrrolidine
- Difluoromethylated pyridines
- Difluoromethylated pyrroles
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the difluoromethyl group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2R)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |
InChI Key |
BRJUDDAYKBMPMV-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)F |
Canonical SMILES |
C1CC(NC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


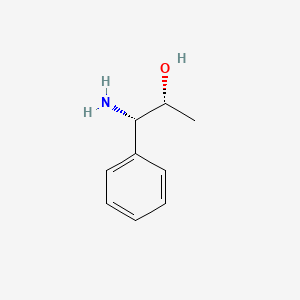

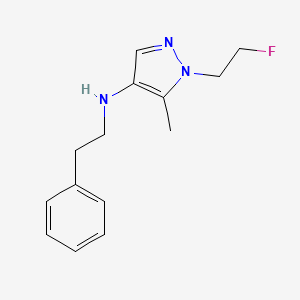


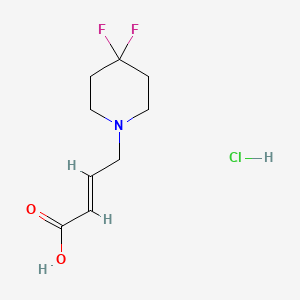
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
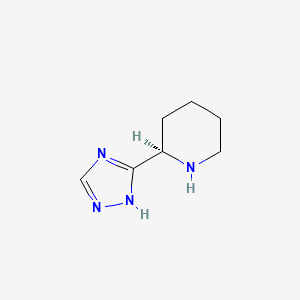
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
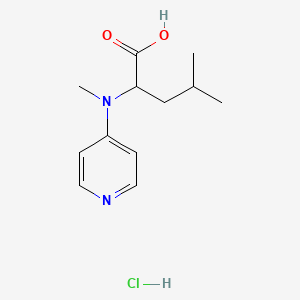
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)

![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
